6-(3-chlorophenyl)-1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole
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Overview
Description
6-(3-chlorophenyl)-1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzylamine with 2-phenylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(3-chlorophenyl)-1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups
Scientific Research Applications
6-(3-chlorophenyl)-1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 6-(3-chlorophenyl)-1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole core but differ in their substitution patterns and biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused benzimidazole ring and exhibit different pharmacological properties
Uniqueness
6-(3-chlorophenyl)-1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14ClN3 |
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Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-7-methyl-6-phenylimidazo[1,2-a]imidazole |
InChI |
InChI=1S/C18H14ClN3/c1-21-17(13-6-3-2-4-7-13)12-22-11-16(20-18(21)22)14-8-5-9-15(19)10-14/h2-12H,1H3 |
InChI Key |
YGMGVYFOTDGUEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN2C1=NC(=C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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